molecular formula C21H27N3O B1606879 Gramodendrine CAS No. 83905-67-3

Gramodendrine

Cat. No.: B1606879
CAS No.: 83905-67-3
M. Wt: 337.5 g/mol
InChI Key: YRVWJJHMGFKSBV-UHFFFAOYSA-N
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Description

Gramodendrine is a bipiperidyl-indole alkaloid isolated from the plant Lupinus arbustus subsp. calcaratus . It is characterized by its unique structure, which includes an indole moiety attached to a bipiperidyl framework. This compound has garnered interest due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramodendrine can be synthesized from ammodendrine through a series of chemical reactions. The synthesis involves the degradation of ammodendrine to methoxymethylindole, followed by further chemical modifications . The reaction conditions typically involve the use of specific reagents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving multiple steps of purification and isolation to achieve high purity levels. Techniques such as liquid chromatography and mass spectrometry are often employed to monitor the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Gramodendrine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Gramodendrine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the central nervous system .

Comparison with Similar Compounds

Gramodendrine is unique due to its bipiperidyl-indole structure. Similar compounds include:

In comparison to these compounds, this compound stands out due to its specific combination of structural elements and its potential for diverse biological activities.

Properties

IUPAC Name

1-[5-[1-(1H-indol-3-ylmethyl)piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16(25)23-12-6-7-17(14-23)21-10-4-5-11-24(21)15-18-13-22-20-9-3-2-8-19(18)20/h2-3,8-9,13-14,21-22H,4-7,10-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVWJJHMGFKSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701004050
Record name 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83905-67-3
Record name Gramodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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